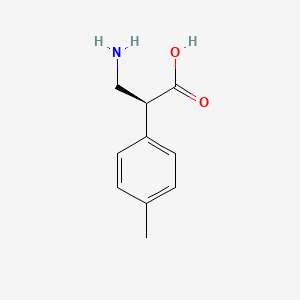

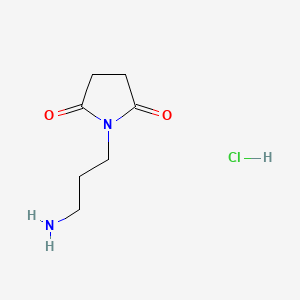

(S)-3-Amino-2-methylbutan-2-OL

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances and under what conditions. It may involve carrying out the reactions in a lab and observing the products .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical rotation, etc. These properties can help in identifying and characterizing the compound .Scientific Research Applications

Enzymatic Studies

(S)-3-Amino-2-methylbutan-2-OL is utilized in biochemical research, particularly in enzymatic studies. Press, Porter, and Cebra (1960) used this compound in their method involving paper chromatography for separating amino acids in their study of proteolytic enzymes like cathepsin D from bovine spleen (Press, Porter, & Cebra, 1960).

Biofuel Production

A key application of (S)-3-Amino-2-methylbutan-2-OL is in the production of biofuels. Bastian et al. (2011) explored its use in anaerobic 2-methylpropan-1-ol production in Escherichia coli, aiming to replace or supplement fossil fuels (Bastian et al., 2011).

Chemical Synthesis and Stereochemistry

The compound plays a role in chemical synthesis and the study of stereochemistry. For instance, Kirmse and Arold (1970) investigated its deamination to produce various alcohols and discussed the stereochemical implications of their findings (Kirmse & Arold, 1970).

Aroma Compound Analysis in Fermented Foods

Matheis, Granvogl, and Schieberle (2016) utilized (S)-3-Amino-2-methylbutan-2-OL in their research on the Ehrlich degradation pathway in fermented foods, highlighting its role in aroma compound formation (Matheis, Granvogl, & Schieberle, 2016).

Catalysis and Renewable Resources

Verduyckt, Coeck, and Vos (2017) discussed the role of (S)-3-Amino-2-methylbutan-2-OL in Ru-catalyzed hydrogenation–decarbonylation of amino acids, highlighting its potential in the production of bio-based chemicals (Verduyckt, Coeck, & Vos, 2017).

Alkylation Studies

Estermann and Seebach (1988) utilized (S)-3-Amino-2-methylbutan-2-OL in their research on the diastereoselective alkylation of 3-aminobutanoic acid, which is crucial in understanding chiral chemistry (Estermann & Seebach, 1988).

Optical Isomer Studies

Rubinstein, Feibush, and Gil-av (1973) studied the configuration of optical isomers, including 2-amino-3-methylbutane, using asymmetric stationary phases in gas chromatography, contributing to the understanding of chiral separations (Rubinstein, Feibush, & Gil-av, 1973).

Identification in Disinfection By-Products

Jobst, Taguchi, Bowen, Trikoupis, and Terlouw (2011) identified halohydrins in treated drinking water, a critical aspect of environmental chemistry and public health, where (S)-3-Amino-2-methylbutan-2-OL played a role (Jobst et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3S)-3-amino-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(6)5(2,3)7/h4,7H,6H2,1-3H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDLPZRDQTOJW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-2-methylbutan-2-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid](/img/structure/B1522490.png)

![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)

![butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate](/img/structure/B1522497.png)

![Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1522498.png)

![5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522502.png)

![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)